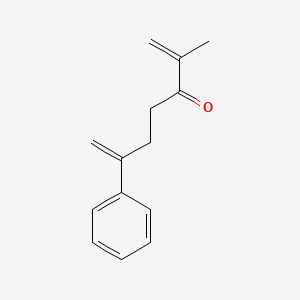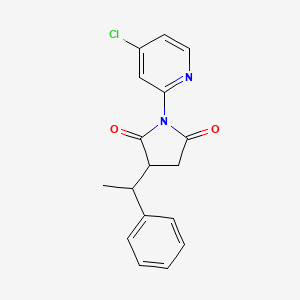
1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core substituted with a 4-chloropyridin-2-yl group and a 1-phenylethyl group, making it a subject of study in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine with a suitable pyrrolidine-2,5-dione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-2,5-dione compounds.
Aplicaciones Científicas De Investigación
1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione: shares similarities with other pyrrolidine-2,5-dione derivatives, such as:
Uniqueness
The presence of the 4-chloropyridin-2-yl group distinguishes it from other derivatives, potentially offering unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
850188-44-2 |
|---|---|
Fórmula molecular |
C17H15ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
1-(4-chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-11(12-5-3-2-4-6-12)14-10-16(21)20(17(14)22)15-9-13(18)7-8-19-15/h2-9,11,14H,10H2,1H3 |
Clave InChI |
RXGOKSDHHDDTQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(=O)N(C1=O)C2=NC=CC(=C2)Cl)C3=CC=CC=C3 |
Solubilidad |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



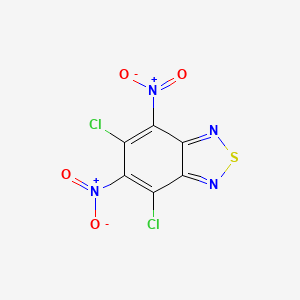
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
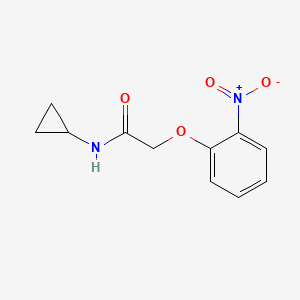
![N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14141178.png)
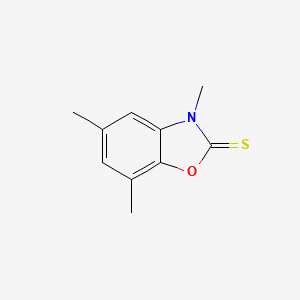
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
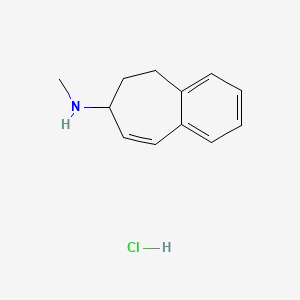
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
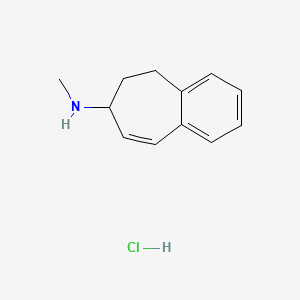
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
